molecular formula C27H23ClN2O6 B4978185 N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-hexoxy-2-nitrobenzamide

N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-hexoxy-2-nitrobenzamide

Cat. No.: B4978185
M. Wt: 506.9 g/mol
InChI Key: XWELPJXPSOGAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-hexoxy-2-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes a chlorinated anthracene core, a hexoxy group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-hexoxy-2-nitrobenzamide typically involves multiple steps, starting with the chlorination of anthracene to introduce the chlorine atom at the 4-position This is followed by the oxidation of anthracene to form the 9,10-dioxoanthracene derivative

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-hexoxy-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chlorine atom could yield various substituted anthracene derivatives.

Scientific Research Applications

N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-hexoxy-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-hexoxy-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-9,10-dioxoanthracen-1-yl)acetamide
  • N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-methylbenzamide

Uniqueness

N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-hexoxy-2-nitrobenzamide is unique due to the presence of the hexoxy group and the nitrobenzamide moiety, which confer distinct chemical and biological properties compared to its analogs. These structural differences can lead to variations in reactivity, solubility, and biological activity, making this compound particularly valuable for specific applications.

Properties

IUPAC Name

N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-hexoxy-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN2O6/c1-2-3-4-7-14-36-16-10-11-19(22(15-16)30(34)35)27(33)29-21-13-12-20(28)23-24(21)26(32)18-9-6-5-8-17(18)25(23)31/h5-6,8-13,15H,2-4,7,14H2,1H3,(H,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWELPJXPSOGAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Cl)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.